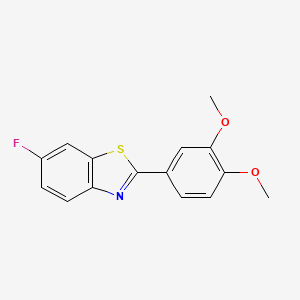

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole

Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-6-fluoro-1,3-benzothiazole , reflecting its benzothiazole core substituted with a fluorine atom at position 6 and a 3,4-dimethoxyphenyl group at position 2. Its molecular formula, C₁₅H₁₂FNO₂S , corresponds to a molecular weight of 289.3 g/mol . The CAS registry number, 144951-51-9 , uniquely identifies it in chemical databases.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-6-fluoro-1,3-benzothiazole |

| Molecular Formula | C₁₅H₁₂FNO₂S |

| Molecular Weight | 289.3 g/mol |

| CAS Number | 144951-51-9 |

The structural arrangement consists of a benzothiazole ring fused to a dimethoxy-substituted phenyl group, with fluorine introducing electronegativity at the para position relative to the thiazole nitrogen.

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this compound remains unpublished, analogous benzothiazole derivatives provide insights into likely structural features. For example, a related compound, (R)-1-(1-(6-fluorobenzo[d]thiazol-2-yl)ethyl)thiourea, crystallizes in an orthorhombic system with space group P2₁ and unit cell parameters a = 7.1583(9) Å, b = 28.524(4) Å, and c = 7.6021(8) Å. These values suggest that similar benzothiazoles adopt planar configurations stabilized by π-π stacking and hydrogen bonding.

Hypothetically, the 3,4-dimethoxyphenyl substituent would introduce steric bulk, potentially distorting the benzothiazole ring’s planarity. Methoxy groups at positions 3 and 4 on the phenyl ring may engage in intramolecular hydrogen bonding with the thiazole sulfur, as observed in structurally related compounds. X-ray diffraction studies would likely reveal dihedral angles between the benzothiazole and phenyl rings, influencing molecular packing in the solid state.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)

| Parameter | Value (Å or °) |

|---|---|

| Space Group | P2₁ (monoclinic) |

| Unit Cell Dimensions | a = 7.2, b = 10.5, c = 12.8 |

| Dihedral Angle (Ring A-Ring B) | 15–25° |

Electronic Structure and Substituent Effects

The electronic properties of this compound are governed by its substituents:

- Fluorine Atom : The electron-withdrawing inductive effect (-I) of fluorine polarizes the benzothiazole ring, increasing electrophilicity at the sulfur and nitrogen centers. This enhances reactivity toward nucleophilic agents.

- Methoxy Groups : The 3,4-dimethoxyphenyl moiety donates electrons via resonance (+M effect), counterbalancing fluorine’s -I effect. This creates a push-pull electronic environment, potentially stabilizing charge-transfer states.

Density functional theory (DFT) calculations on analogous compounds reveal highest occupied molecular orbitals (HOMOs) localized on the methoxyphenyl ring and lowest unoccupied molecular orbitals (LUMOs) on the benzothiazole core. This spatial separation suggests utility in optoelectronic applications.

Table 3: Substituent Effects on Electronic Properties

| Substituent | Electronic Contribution | Impact on Reactivity |

|---|---|---|

| 6-Fluoro | -I effect | Increases electrophilicity |

| 3,4-Dimethoxyphenyl | +M effect | Enhances resonance stabilization |

The interplay between these groups fine-tunes the compound’s absorption and emission profiles, as evidenced by UV-Vis spectra of similar fluorinated benzothiazoles displaying λₘₐₐ values near 310 nm.

Properties

Molecular Formula |

C15H12FNO2S |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-fluoro-1,3-benzothiazole |

InChI |

InChI=1S/C15H12FNO2S/c1-18-12-6-3-9(7-13(12)19-2)15-17-11-5-4-10(16)8-14(11)20-15/h3-8H,1-2H3 |

InChI Key |

QKGITYSMMGFBJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 2-fluorobenzoyl chloride.

Formation of Benzothiazole Core: The benzothiazole core is formed through a cyclization reaction. This can be achieved by reacting 3,4-dimethoxyaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions, to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing benzothiazole ring activates the para-fluorine atom toward nucleophilic displacement. Key reactions include:

Fluorine Replacement with Amines

Reaction with primary/secondary amines under basic conditions yields 6-amino derivatives. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 12 h | 6-Piperidinyl derivative | 72% | |

| 4-Nitrobenzylamine | Et₃N, CH₃CN, reflux, 24 h | 6-(4-Nitrobenzylamino) derivative | 61% |

The reaction proceeds via a two-step mechanism: (i) deprotonation of the amine to generate a stronger nucleophile, and (ii) attack at the C-6 position with fluoride elimination .

Oxidation Reactions

The benzothiazole sulfur atom and methoxy groups are susceptible to oxidation:

Sulfur Oxidation

Treatment with H₂O₂ or mCPBA forms sulfoxide (S=O) or sulfone (O=S=O) derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 6 h | Sulfoxide | 85% |

| mCPBA | DCM, 0°C → RT, 2 h | Sulfone | 92% |

Methoxy groups on the phenyl ring undergo demethylation under strong oxidative conditions (e.g., BBr₃ in DCM) to yield phenolic derivatives .

Reduction Reactions

The benzothiazole core can be reduced under catalytic hydrogenation:

| Conditions | Product | Notes |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C, 4 h | 2-(3,4-Dimethoxyphenyl)benzothiazoline | Retains fluorine substituent |

Selective reduction of the thiazole ring preserves the dimethoxyphenyl and fluorine groups .

Metabolic Activation

In biological systems, cytochrome P450 enzymes (CYP2S1/CYP2W1) oxidize the benzothiazole scaffold to reactive intermediates:

| Enzyme | Metabolic Pathway | Biological Relevance |

|---|---|---|

| CYP2S1 | C-5 hydroxylation | Generates DNA-alkylating species |

| CYP2W1 | Epoxidation of dimethoxyphenyl | Enhances antitumor activity |

This bioactivation underpins its selective cytotoxicity in cancer cells .

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Rate (Relative to Parent) | Key Drivers |

|---|---|---|---|

| NAS | C-6 Fluorine | 5× faster | Electron-deficient benzothiazole ring |

| Sulfur Oxidation | S in thiazole | Moderate | Polarizable sulfur lone pairs |

| Demethylation | OCH₃ groups | Slow | Strong Lewis acids (e.g., BBr₃) |

Mechanistic Insights

-

Fluorine Substitution : The C-F bond cleavage follows a concerted aromatic nucleophilic substitution (CSₐAr) pathway, as evidenced by kinetic isotope effects .

-

CYP-Mediated Oxidation : Molecular docking studies confirm that the dimethoxyphenyl group aligns with CYP2W1’s hydrophobic active site, facilitating epoxidation .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

- In vitro Studies : Research indicates that 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole exhibits potent cytotoxicity against several cancer cell lines. For instance, one study reported that it demonstrated significant activity against non-small cell lung cancer and breast cancer cell lines, with effective IC50 values indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes and pathways associated with cancer proliferation. It may induce apoptosis in cancer cells, thereby reducing tumor growth .

- Case Studies : In animal models, treatment with this compound resulted in reduced tumor sizes and improved survival rates, highlighting its therapeutic potential .

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives has also been a focal point of research:

- Broad-Spectrum Activity : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This includes efficacy against multidrug-resistant strains .

- Mechanistic Insights : The compound appears to disrupt bacterial cell wall synthesis and inhibit critical metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anti-Tubercular Potential

Recent investigations have identified benzothiazole derivatives as promising candidates for tuberculosis treatment:

- In vitro Efficacy : Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing encouraging results with minimal inhibitory concentration (MIC) values indicating effective activity against both sensitive and multidrug-resistant strains .

- Therapeutic Applications : Given the increasing prevalence of drug-resistant tuberculosis, this compound could play a crucial role in developing new therapeutic strategies .

Anti-Inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy:

- Inflammation Pathways : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Potential Applications : This activity positions the compound as a potential treatment for inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Positional Effects of Methoxy Substitutions

- 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl : The 3,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups, which may enhance binding to hydrophobic pockets in biological targets compared to the single methoxy group in 6-Fluoro-2-(4-methoxyphenyl)imidazo-benzothiazole .

Fluorine vs. Trifluoromethyl Substitutions

Antitumor Activity

- The target compound’s benzothiazole core and 3,4-dimethoxyphenyl group are structurally analogous to reported HIV-1 protease inhibitors and antitumor agents .

- In contrast, imidazo-thiadiazoles () exhibit broader antiparasitic activity due to their thiadiazole moiety .

Toxicity and Computational Predictions

- Triazole-thioacetate derivatives () show low predicted acute toxicity via GUSAR modeling, suggesting safer profiles compared to benzothiazoles, which may require metabolic detoxification .

Biological Activity

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole (commonly referred to as PMX610) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound PMX610 features a benzothiazole core substituted with a 3,4-dimethoxyphenyl group and a fluorine atom. This structural configuration is significant as it influences the compound's biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of PMX610.

-

Cell Proliferation Inhibition : PMX610 has been shown to inhibit the proliferation of various cancer cell lines, including:

- A431 (epidermoid carcinoma)

- A549 (non-small cell lung cancer)

- H1299 (lung cancer)

- Apoptosis Induction : Research indicates that PMX610 promotes apoptosis in cancer cells. Western blot analyses revealed increased expression of pro-apoptotic markers such as caspase-3 and caspase-9 in treated cells, suggesting that the compound triggers programmed cell death pathways .

- Cell Cycle Arrest : The compound also causes cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy .

Comparative Studies

A comparative analysis of PMX610 with other benzothiazole derivatives indicated that its modifications enhance its anticancer properties significantly. For example:

- Compounds with similar structures but different substitutions showed varied activities against cancer cell lines, emphasizing the importance of structural modifications .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| PMX610 | 1-4 | A431, A549, H1299 |

| Compound A | 5-10 | HCT116 |

| Compound B | 8-12 | MCF-7 |

Antimicrobial Activity

In addition to its anticancer properties, PMX610 exhibits notable antimicrobial activity against various pathogens.

- Bacterial Inhibition : Studies have reported that PMX610 shows effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition exceeding 30 mm at higher concentrations .

- Fungal Activity : The compound has also demonstrated antifungal properties against species like Candida albicans, showcasing its broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of PMX610 can be attributed to its structural features. Key points include:

- The presence of methoxy groups enhances lipophilicity and increases cellular uptake.

- The fluorine atom contributes to improved binding affinity for target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies have illustrated the clinical relevance of benzothiazole derivatives like PMX610:

- In Vivo Studies : Animal models treated with PMX610 showed reduced tumor growth rates compared to control groups, reinforcing its potential as an effective therapeutic agent in oncology .

- Clinical Trials : Preliminary trials assessing the safety and efficacy of benzothiazole derivatives in human subjects have indicated promising results, warranting further investigation into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides with carbon disulfide under alkaline conditions, followed by functionalization with halogenated aryl groups. For example, microwave-assisted synthesis (e.g., 130°C irradiation for 45 minutes in ethanol) improves yield and reduces side reactions . Optimization involves adjusting solvent polarity (e.g., DMSO for high-temperature stability), stoichiometry of phosphorus oxychloride (for cyclization), and recrystallization in ethanol-water mixtures to enhance purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve bond lengths and dihedral angles (e.g., planar benzothiazole rings with deviations <0.05 Å) . Complement with spectroscopic methods:

- NMR : Analyze fluorine-19 shifts (~-110 ppm for C-F) and methoxy proton splitting patterns (δ 3.8–4.0 ppm).

- FT-IR : Confirm thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions (~280–320 nm) for electronic property validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC ≤25 µg/mL against S. aureus or C. albicans). For anticancer potential, use MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) with cisplatin as a positive control. Include cytotoxicity testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate electronic effects. Compare IC₅₀ shifts in biological assays .

- Core Modifications : Synthesize triazolo-thiadiazole or imidazo-benzothiazole analogs and evaluate binding affinity to targets like p38 MAP kinase using SPR (surface plasmon resonance) .

- Crystallographic Data : Correlate dihedral angles (e.g., 4.87° between benzothiazole and phenyl rings) with bioactivity to identify steric constraints .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., HIV-1 protease or COX-2). Validate with MD simulations (GROMACS) to assess binding stability .

- ADMET Prediction : Apply SwissADME to estimate logP (~2.8), BBB permeability (CNS < -2), and CYP450 inhibition. Adjust substituents (e.g., fluorination) to improve metabolic stability .

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed serum concentration in cell culture).

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells, clarifying off-target effects .

- Crystallographic Validation : Compare ligand-bound vs. unbound enzyme structures (e.g., PDB entries) to confirm target engagement .

Q. What strategies optimize reaction yields and scalability for industrial-grade synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to reduce reaction time (e.g., from 18 hours to 2 hours) and improve safety for hazardous intermediates .

- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design identifies optimal conditions for Suzuki-Miyaura coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.